molecular formula C15H20FN3O B2758659 N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide CAS No. 2361642-10-4

N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide

Cat. No. B2758659
CAS RN: 2361642-10-4
M. Wt: 277.343
InChI Key: AHUJZMMQASCGMG-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives often exhibit a wide range of biological activities, including antifungal, antiparasitic, and antidepressant effects .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperazine ring, an ethyl group, a fluorophenyl group, and a prop-2-enamide group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and substitution reactions . The specific reactions that this compound could undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally stable compounds, but their solubility, melting point, and other properties can vary widely .

Mechanism of Action

The mechanism of action of this compound would likely depend on its exact structure and the target it interacts with. Many piperazine derivatives act as ligands for various receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a potential therapeutic agent .

properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c1-3-15(20)17-12-5-6-14(13(16)11-12)19-9-7-18(4-2)8-10-19/h3,5-6,11H,1,4,7-10H2,2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUJZMMQASCGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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